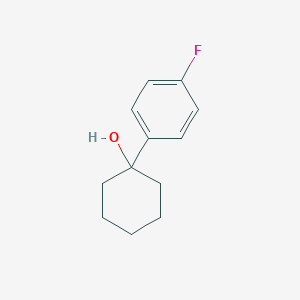

1-(4-Fluorophenyl)cyclohexanol

Description

Contextualization within Fluorinated Alicyclic Alcohol Research

Fluorinated alicyclic alcohols, a class to which 1-(4-Fluorophenyl)cyclohexanol belongs, are widely utilized in organic synthesis. The unique properties of fluorinated alcohols, such as their strong hydrogen-bonding donor ability and low nucleophilicity, enable them to act as effective promoters for various organic reactions, sometimes even in the absence of a traditional catalyst. nih.gov The introduction of a fluorine atom into an organic molecule can significantly alter its physical, chemical, and biological properties. In the context of alicyclic alcohols, the fluorine atom on the phenyl ring of this compound can influence its reactivity and potential applications.

The study of fluorinated alicyclic alcohols is a dynamic area of research, with ongoing efforts to synthesize new derivatives and explore their utility in various chemical transformations. alfa-chemistry.comorganic-chemistry.org Research in this field often involves the investigation of reaction mechanisms, such as hydride shifts in the solvolysis of cyclohexyl tosylates in fluorinated alcohols, which provides fundamental insights into their chemical behavior. acs.org

Significance as a Synthetic Building Block and Intermediate

This compound serves as a valuable synthetic building block and intermediate in the preparation of more complex molecules. Its structural features, including the hydroxyl group and the fluorinated phenyl ring, allow for a variety of chemical modifications.

The hydroxyl group can undergo typical alcohol reactions. For instance, dehydration of cyclohexanol (B46403) and its derivatives is a common method to synthesize alkenes. pitt.edulibretexts.orgumass.edulibretexts.orgathabascau.caumass.eduutdallas.edu This reaction typically proceeds via an E1 mechanism involving protonation of the hydroxyl group, loss of water to form a carbocation, and subsequent elimination of a proton to form the double bond. athabascau.ca In the case of this compound, dehydration would lead to the formation of 1-(4-fluorophenyl)cyclohexene.

Furthermore, the aromatic ring can participate in various substitution reactions. The presence of the fluorine atom can modulate the electronic properties of the phenyl ring, influencing the regioselectivity and rate of electrophilic aromatic substitution reactions.

The versatility of this compound as an intermediate is highlighted by its use in the synthesis of various derivatives. For example, related structures are used in the preparation of intermediates for pharmaceuticals. The core structure of a fluorophenyl group attached to a cyclic system is found in various biologically active compounds. researchgate.netnih.govmdpi.com

Current Research Trajectories and Open Questions Pertaining to this compound

Current research involving this compound and related compounds is multifaceted. One area of focus is the synthesis of novel derivatives and the exploration of their properties. For instance, researchers have synthesized and characterized various polysubstituted cyclohexanol derivatives containing fluorophenyl groups. researcher.liferesearchgate.net

The investigation of the crystal structure of such compounds provides valuable information about their solid-state conformation and intermolecular interactions, which can be crucial for understanding their physical properties and for the design of new materials. researchgate.netvulcanchem.combas.bgacs.org

Another active area of research is the use of fluorinated compounds in medicinal chemistry. The introduction of fluorine can enhance metabolic stability and binding affinity of drug candidates. smolecule.com While specific biological activities of this compound are not extensively documented in the provided search results, the broader class of fluorinated compounds is of significant interest in drug discovery. evitachem.comchemeurope.com

Open questions that remain to be fully explored include the detailed mechanistic pathways of reactions involving this compound under various conditions. Further investigation into its potential applications in materials science and as a precursor for novel bioactive molecules could also yield interesting results. The stereoselective synthesis of chiral derivatives of this compound is another area that warrants further exploration, as chirality is a key factor in the biological activity of many pharmaceutical compounds. researchgate.netrsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7,14H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUBFIGZUKRAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294070 | |

| Record name | 1-(4-fluorophenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496-36-2 | |

| Record name | 1-(4-Fluorophenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1496-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 93951 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001496362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93951 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-fluorophenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROPHENYL)CYCLOHEXANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Fluorophenyl Cyclohexanol

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. journalspress.com For 1-(4-Fluorophenyl)cyclohexanol, the most logical retrosynthetic disconnection is at the carbon-carbon bond between the cyclohexyl ring and the fluorinated phenyl group. This bond breakage leads to two precursor fragments: a cyclohexanone (B45756) synthon and a 4-fluorophenyl anion synthon.

This disconnection strategy suggests a synthetic pathway involving the nucleophilic addition of a 4-fluorophenyl organometallic reagent to a cyclohexanone electrophile. The simplicity and efficiency of this approach make it a primary consideration in the synthesis of this target molecule.

Precursor Chemistry and Starting Materials

The success of the synthesis hinges on the availability and reactivity of the precursor molecules.

Cyclohexanone and its derivatives are readily available and widely used starting materials in organic synthesis. nih.govacs.orgresearchgate.netthieme-connect.commdpi.com For the synthesis of this compound, cyclohexanone itself serves as the direct precursor. The carbonyl group of cyclohexanone is electrophilic, making it susceptible to attack by nucleophiles. The reactivity of the cyclohexanone can be influenced by various substituents on the ring, although for this specific target molecule, an unsubstituted cyclohexanone is typically employed.

The introduction of the 4-fluorophenyl group is accomplished using an organometallic reagent. The most common choice is a Grignard reagent, specifically 4-fluorophenylmagnesium halide. uni-muenchen.degoogle.comsigmaaldrich.com These reagents are prepared by the reaction of a 4-fluorophenyl halide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). stackexchange.com The fluorine substituent is generally compatible with Grignard reagent formation.

Formation of the this compound Core Structure

The key step in the synthesis is the creation of the tertiary alcohol core structure.

The central transformation involves the nucleophilic addition of the 4-fluorophenyl group to the carbonyl carbon of cyclohexanone.

The addition of 4-fluorophenylmagnesium bromide or chloride to cyclohexanone is a classic and effective method for synthesizing this compound. chegg.com The reaction is typically carried out in an anhydrous ethereal solvent. The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone. This is followed by an acidic workup to protonate the resulting alkoxide and yield the final tertiary alcohol product.

The general reaction is as follows:

4-Fluorophenylmagnesium halide + Cyclohexanone → this compound

This method is favored for its reliability and the commercial availability of the necessary starting materials.

| Reactant 1 | Reactant 2 | Product | Reagents/Conditions |

| 4-Fluorophenylmagnesium bromide | Cyclohexanone | This compound | Anhydrous ether, followed by acidic workup |

| 4-Fluorophenylmagnesium chloride | Cyclohexanone | This compound | Tetrahydrofuran (THF), followed by acidic workup |

Nucleophilic Addition Reactions to Cyclohexanone Precursors

Organolithium Reagent Additions

A primary method for synthesizing tertiary alcohols like this compound is the addition of an organolithium reagent to a ketone. masterorganicchemistry.com This reaction involves the nucleophilic attack of the carbanionic carbon of the organolithium compound on the electrophilic carbonyl carbon of cyclohexanone.

Specifically, 4-fluorophenyllithium, which can be prepared from 4-bromofluorobenzene and a strong lithium base like tert-butyllithium, is reacted with cyclohexanone. thieme-connect.de The reaction proceeds through a nucleophilic addition mechanism, forming a lithium alkoxide intermediate. This intermediate is then protonated during an acidic workup to yield the final product, this compound. masterorganicchemistry.com The high reactivity of organolithium reagents necessitates anhydrous conditions to prevent their reaction with water. thieme-connect.de

Reaction Scheme:

Formation of the organolithium reagent: 4-Fluorobromobenzene + n-Butyllithium → 4-Fluorophenyllithium + n-Butylbromide

Addition to cyclohexanone: 4-Fluorophenyllithium + Cyclohexanone → Lithium 1-(4-fluorophenyl)cyclohexoxide

Acidic workup: Lithium 1-(4-fluorophenyl)cyclohexoxide + H₃O⁺ → this compound + Li⁺

This method is highly effective for creating the carbon-carbon bond between the phenyl ring and the cyclohexane (B81311) ring.

Catalytic Reduction Methodologies of Fluorophenyl-Substituted Cyclohexanones

The reduction of 2-(4-fluorophenyl)cyclohexanone (B1338763) is another key route to synthesize 2-(4-fluorophenyl)cyclohexanol, which is a structural isomer of this compound. evitachem.com Various reducing agents and methods can be employed, each offering different levels of stereoselectivity.

L-Selectride (lithium tri-sec-butylborohydride) is a sterically hindered reducing agent that allows for high stereoselectivity in the reduction of substituted cyclohexanones. wikipedia.orgyoutube.com Due to its bulky nature, the hydride is delivered to the carbonyl carbon from the less sterically hindered face of the ketone. wikipedia.org In the case of a substituted cyclohexanone, this often leads to the formation of the thermodynamically less stable alcohol isomer with high diastereoselectivity. wikipedia.orgresearchgate.net The use of such bulky reducing agents is a common strategy to control the stereochemical outcome of ketone reductions. researchgate.net

| Reducing Agent | Substrate | Key Feature | Outcome |

| L-Selectride | Substituted Cyclohexanones | Sterically bulky | High stereoselectivity, often yielding the less stable alcohol isomer. wikipedia.orgresearchgate.net |

Catalytic hydrogenation is a widely used industrial process for the reduction of ketones. google.comosti.gov For the synthesis of cyclohexanol (B46403) derivatives, this typically involves the hydrogenation of the corresponding phenol (B47542) or cyclohexanone. nih.govresearchgate.net In the context of producing a fluorophenyl-substituted cyclohexanol, the hydrogenation of a fluorophenol or a fluorophenyl-substituted cyclohexanone can be employed.

Common catalysts for this reaction include palladium on an alumina (B75360) support (Pd/Al₂O₃). nih.govacs.org The reaction is typically carried out under a hydrogen atmosphere, and the choice of solvent and reaction conditions (temperature, pressure) can influence the yield and selectivity. osti.govnih.gov For instance, the hydrogenation of phenols to cyclohexanones can be a competing reaction, and conditions must be optimized to favor the formation of the alcohol. acs.org

| Catalyst | Support | Substrate | Key Outcome |

| Palladium (Pd) | Alumina (Al₂O₃) | Phenols/Cyclohexanones | Reduction to corresponding cyclohexanols. nih.govacs.org |

| Ruthenium/Osmium Complexes | - | Cyclohexanone | Efficient homogeneous catalytic hydrogenation. researchgate.net |

Hydroboration-oxidation is a two-step reaction that can be used to synthesize alcohols from alkenes. numberanalytics.commasterorganicchemistry.com In the first step, borane (B79455) (BH₃) adds to the double bond of an alkene, such as 1-(4-fluorophenyl)cyclohexene. This addition is typically anti-Markovnikov and syn-stereospecific. masterorganicchemistry.com The resulting organoborane is then oxidized in the second step, usually with hydrogen peroxide (H₂O₂) and a base, to yield the alcohol. numberanalytics.comiitk.ac.in This method allows for the introduction of the hydroxyl group with a specific regiochemistry and stereochemistry.

While this method is more commonly used for the synthesis of primary and secondary alcohols from terminal and internal alkenes respectively, it can be adapted for the synthesis of tertiary alcohols under specific conditions, often involving a strong Lewis acid. iitk.ac.in

Hydration Reactions of 1-(4-Fluorophenyl)cyclohexene Analogues

The hydration of an alkene, such as 1-(4-fluorophenyl)cyclohexene, is another potential route to this compound. This reaction involves the addition of water across the double bond. In the context of visible light photocatalysis, this compound has been observed as a byproduct of photohydration during reactions involving 1-(4-fluorophenyl)cyclohexene. nih.gov This suggests that under certain photochemical conditions, direct hydration of the alkene can occur. nih.gov

Stereochemical Control and Enantioselective Approaches in this compound Synthesis

Controlling the stereochemistry during the synthesis of substituted cyclohexanols is a significant challenge in organic synthesis. smolecule.comsmolecule.com For a molecule like this compound, which is chiral, obtaining a specific enantiomer is often crucial for its intended application, particularly in medicinal chemistry.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the starting material to direct the reaction towards the formation of a specific stereoisomer.

Chiral Catalysts: Asymmetric catalysis using chiral metal complexes or organocatalysts can promote the formation of one enantiomer over the other. rsc.org Rhodium-based catalysts, for example, have been used for the enantioselective 1,4-addition of arylboronic acids to enones. rsc.org

Enzymatic Reactions: Enzymes can be highly stereoselective catalysts for a variety of chemical transformations.

For the synthesis of substituted cyclohexanol derivatives, stereoselective reductions of the corresponding ketones are a common approach. As mentioned, sterically demanding reducing agents like L-Selectride can provide high diastereoselectivity. wikipedia.orgresearchgate.net Furthermore, the development of catalytic systems, such as those based on BINOL-phosphoric acid or Jacobsen's Mn(salen) catalyst, has shown high enantioselectivity in the formation of chiral alcohols.

The separation of diastereomers through techniques like chromatography and crystallization is also a critical aspect of obtaining stereochemically pure compounds. smolecule.com

Diastereoselective Synthesis

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. In the context of this compound, this often involves the reduction of a precursor ketone, where the approach of the reducing agent is directed by existing stereocenters or reagents.

One notable method involves the diastereoselective reduction of racemic 1-(4-fluorophenyl)-1-methyl-1-sila-2-cyclohexanone. researchgate.net The use of various yeast strains as biocatalysts has been explored for this transformation. For instance, resting free cells of Saccharomyces cerevisiae and growing cells of Trigonopsis variabilis and Kloeckera corticis have been shown to reduce the precursor ketone diastereoselectively. researchgate.net Specifically, Kloeckera corticis provides a quasi-racemic mixture of (SiS, CR)- and (SiR, CS)-1-(4-fluorophenyl)-1-methyl-1-sila-2-cyclohexanol with a high diastereomeric purity (95% de) and a high yield (95%). researchgate.net

Another approach to diastereoselective synthesis is the intramolecular pinacol (B44631) coupling reaction. nih.gov While not directly applied to this compound in the provided search results, this method demonstrates the formation of cyclic diols from dicarbonyl compounds with high diastereoselectivity. nih.gov This strategy could potentially be adapted for the synthesis of related cyclohexanol derivatives.

Organocatalysis also presents a powerful tool for diastereoselective reactions. For example, the condensation of acetoacetanilide (B1666496) and various aldehydes catalyzed by triethylamine (B128534) (Et3N) in ethanol (B145695) at moderate temperatures yields functionalized cyclohexanones with high diastereoselectivity. researchgate.net Similarly, a bifunctional thiourea (B124793) catalyst derived from glucose has been used for the asymmetric Michael addition of cyclohexanone to nitroolefins, affording products with excellent diastereoselectivity. psu.edu These examples highlight the potential of organocatalysis to control the formation of specific diastereomers in cyclohexanone-based syntheses.

Table 1: Diastereoselective Synthesis of this compound Analogs

| Precursor | Catalyst/Reagent | Product | Diastereomeric Excess (de) | Yield |

|---|---|---|---|---|

| rac-1-(4-Fluorophenyl)-1-methyl-1-sila-2-cyclohexanone | Kloeckera corticis (ATCC 20109) | (SiS, CR)- and (SiR, CS)-1-(4-Fluorophenyl)-1-methyl-1-sila-2-cyclohexanol | 95% | 95% |

| Acetoacetanilide and aromatic/aliphatic aldehydes | Triethylamine (Et3N) | N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamide | High | High |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgbccollegeasansol.ac.in The auxiliary directs the formation of one stereoisomer over the other, and is subsequently removed to yield the desired product. wikipedia.org

A common approach involves attaching a chiral auxiliary to a prochiral substrate, such as a ketone or an enolate, to create a chiral intermediate. cutm.ac.in The steric hindrance provided by the auxiliary then directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. york.ac.uk

Several types of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis. These include:

Evans Oxazolidinones: These auxiliaries are effective in directing aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions. wikipedia.org The substituents on the oxazolidinone ring create a chiral environment that controls the stereoselectivity of the reaction. wikipedia.org

Camphorsultam: This auxiliary is also widely used for its ability to induce high levels of stereocontrol in various transformations.

Pseudoephedrine: When reacted with a carboxylic acid, pseudoephedrine forms an amide that can be deprotonated to form a chiral enolate. The methyl group on the pseudoephedrine directs the subsequent alkylation reaction to occur with high diastereoselectivity. wikipedia.org

SAMP/RAMP: These hydrazone-based auxiliaries, derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine and (R)-1-amino-2-(methoxymethyl)pyrrolidine respectively, are effective for the asymmetric alkylation of ketones and aldehydes.

While the direct application of these specific auxiliaries to the synthesis of this compound is not detailed in the provided search results, the principles of chiral auxiliary-mediated synthesis are well-established and could be readily adapted for this purpose. wikipedia.orgbccollegeasansol.ac.incutm.ac.inyork.ac.uk The general strategy would involve the reaction of a suitable prochiral precursor of this compound with a chiral auxiliary, followed by a diastereoselective reaction and subsequent removal of the auxiliary.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Aldol, Alkylation, Diels-Alder | Steric hindrance from substituents directs the reaction. wikipedia.org |

| Camphorsultam | Various | High stereocontrol. |

| Pseudoephedrine | Alkylation | Methyl group directs the approach of the electrophile. wikipedia.org |

Asymmetric Catalysis for Enantiopure this compound

Asymmetric catalysis is a powerful strategy for the synthesis of enantiomerically pure compounds, where a small amount of a chiral catalyst is used to generate a large amount of a single enantiomer. york.ac.ukrsc.org This approach is highly efficient and is widely used in the pharmaceutical industry. mdpi.com

Biocatalysis, the use of enzymes or whole microbial cells as catalysts, offers a green and highly selective method for asymmetric synthesis. mdpi.com For instance, the reduction of ketones to chiral alcohols is a common application of biocatalysis. Engineered ketoreductases (KREDs) from various microorganisms, such as Lactobacillus kefir, have been successfully employed for the asymmetric reduction of ketone precursors to produce enantiopure alcohols with high enantiomeric excess (ee) and conversion rates. mdpi.com In one example, the bioreduction of a ketone precursor for the drug Ezetimibe using an engineered KRED from Lactobacillus kefir resulted in the desired alcohol with >99% diastereomeric excess and 90% conversion. mdpi.com

Another biocatalytic approach involves the use of peroxygenases and alcohol dehydrogenases in a one-pot, two-step cascade reaction. researchgate.net In this system, a racemic alcohol is first oxidized to a ketone by a peroxygenase, and then the resulting ketone is stereoselectively reduced by an alcohol dehydrogenase to yield an enantiomerically pure alcohol. researchgate.net This method has been successfully applied to the synthesis of a range of enantiopure propargylic alcohols. researchgate.net

Chiral frustrated Lewis pairs (FLPs) have also emerged as a novel class of metal-free catalysts for asymmetric reactions, including hydrogenations. rsc.org The design and synthesis of chiral FLPs have advanced significantly, enabling their application in a variety of asymmetric transformations. rsc.org

Table 3: Asymmetric Catalysis for the Synthesis of Enantiopure Alcohols

| Catalyst Type | Reaction | Key Features |

|---|---|---|

| Engineered Ketoreductases (KREDs) | Asymmetric reduction of ketones | High enantioselectivity and conversion rates. mdpi.com |

| Peroxygenase and Alcohol Dehydrogenase | One-pot deracemization of alcohols | Enzymatic cascade for the synthesis of enantiopure alcohols. researchgate.net |

Reaction Mechanisms Pertaining to 1 4 Fluorophenyl Cyclohexanol and Its Precursors

Mechanistic Pathways of Carbon-Carbon Bond Formation

The primary method for synthesizing 1-(4-fluorophenyl)cyclohexanol involves the formation of a carbon-carbon bond between a cyclohexanone (B45756) ring and a 4-fluorophenyl group. This is typically achieved through the nucleophilic addition of an organometallic reagent to the carbonyl group of cyclohexanone.

The synthesis of this compound is classically achieved via the Grignard reaction. organic-chemistry.org This involves the use of a 4-fluorophenylmagnesium halide (a Grignard reagent), which acts as the nucleophile. pearson.com Due to the large electronegativity difference between carbon and lithium, organolithium reagents also serve as excellent nucleophiles for this transformation. wikipedia.org

The mechanism begins with the nucleophilic attack of the carbanionic carbon from the 4-fluorophenyl organometallic reagent on the electrophilic carbonyl carbon of cyclohexanone. pearson.comlibretexts.org This addition breaks the pi (π) bond of the carbonyl group, pushing the electrons onto the oxygen atom. ucalgary.ca Organolithium reagents can be more reactive than their Grignard counterparts, enabling reactions with sterically hindered ketones. dalalinstitute.com

The stereochemistry of this nucleophilic addition to cyclohexanone derivatives is influenced by a combination of steric hindrance and electronic effects. researchgate.netacs.org The nucleophile can approach the carbonyl carbon from two faces: the axial or equatorial position. Steric hindrance generally favors equatorial attack to avoid steric clash with axial hydrogens, while electronic factors, such as stabilizing interactions between the developing bond and the existing sigma (σ) bonds of the cyclohexane (B81311) ring, can favor axial attack. researchgate.net

The nucleophilic addition step results in the formation of a tetrahedral intermediate. libretexts.org In a Grignard reaction, this intermediate is a magnesium alkoxide salt. pearson.com Similarly, using an organolithium reagent yields a lithium alkoxide.

Reaction Scheme: Grignard Synthesis of this compound

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Cyclohexanone, 4-Fluorophenylmagnesium bromide | Tetrahedral Magnesium Alkoxide | The nucleophilic 4-fluorophenyl group attacks the carbonyl carbon. pearson.com |

This two-step process, involving the formation of the alkoxide intermediate followed by protonation, is fundamental to the synthesis of tertiary alcohols from ketones. organic-chemistry.orgucalgary.ca

Reduction Reaction Mechanisms

The precursors to this compound, such as 2-(4-fluorophenyl)cyclohexanone (B1338763) or 4-(4-fluorophenyl)cyclohexanone, can be reduced to form the corresponding alcohol. The mechanism of this reduction dictates the stereochemistry of the resulting alcohol.

The reduction of substituted cyclohexanones to cyclohexanols is commonly performed using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ucalgary.camasterorganicchemistry.com These reagents act as a source of a hydride ion (H⁻), which is the nucleophile. ucalgary.ca The reduction of a ketone yields a secondary alcohol. masterorganicchemistry.comdalalinstitute.com

The mechanism involves the nucleophilic addition of the hydride to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated during workup to give the alcohol. ucalgary.ca

In the context of substituted cyclohexanones, the stereoselectivity of the reduction is of paramount importance. The hydride can attack from either the axial or equatorial face of the ring, leading to a cis or trans product, respectively. For instance, in the reduction of a 4-substituted cyclohexanone, axial delivery of the hydride results in the formation of a trans-cyclohexanol. acs.org The stereochemical outcome is governed by steric and electronic factors, with empirical models developed to predict the product ratios based on the nature and position of substituents on the cyclohexanone ring. cdnsciencepub.com The addition of Lewis acids, such as cerium(III) chloride (CeCl₃), can significantly enhance stereoselectivity by coordinating to the carbonyl oxygen, influencing the trajectory of the incoming hydride nucleophile. acs.org

Factors Influencing Stereoselectivity in Cyclohexanone Reduction

| Factor | Description | Effect on Hydride Attack |

|---|---|---|

| Steric Hindrance | Bulky substituents on the ring can block one face of the carbonyl group. | Favors attack from the less hindered face. dalalinstitute.com |

| Torsional Strain | Strain arising from eclipsing interactions between bonds in the transition state. | Can disfavor equatorial attack where the incoming nucleophile eclipses adjacent C-H bonds. researchgate.net |

| Electronic Effects | Stabilizing orbital interactions between the cyclohexanone's σ-bonds and the developing σ*-orbital of the new C-H bond. | Can favor axial attack. researchgate.net |

| Additives (e.g., CeCl₃) | Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity and potentially directing the hydride attack. | Often enhances selectivity for axial attack, leading to the thermodynamically more stable equatorial alcohol. acs.org |

Catalytic hydrogenation is another method for reduction in organic synthesis. chemistrytalk.org While it is commonly used to reduce alkenes and alkynes, it can also reduce carbonyl groups and aromatic rings under specific conditions. chemistrytalk.orglibretexts.org The reduction of a ketone to an alcohol typically uses catalysts like Raney nickel. chemistrytalk.org

The general mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the substrate onto the surface of a metal catalyst (e.g., Pt, Pd, Ni). chemistrytalk.orgnumberanalytics.com The catalyst weakens the H-H bond, and hydrogen atoms are sequentially transferred to the carbonyl group, resulting in the corresponding alcohol. chemistrytalk.org

For precursors containing an aromatic ring, such as 4-fluorobenzaldehyde, catalytic hydrogenation can be employed. However, reducing an aromatic ring requires harsh conditions, such as high pressures and temperatures with potent catalysts like rhodium on carbon (Rh/C), due to the stability conferred by aromaticity. libretexts.orgnumberanalytics.comyoutube.com It is possible to selectively reduce other functional groups, like an alkene or even an aryl alkyl ketone, in the presence of an aromatic ring by choosing milder conditions. libretexts.org

Elimination Reaction Mechanisms (e.g., Dehydration to Fluorophenylcyclohexenes)

This compound, being a tertiary alcohol, can undergo an elimination reaction, specifically dehydration, to form an alkene. chemistrysteps.comunacademy.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid, and often requires heat. jove.comlibretexts.org

The dehydration of tertiary alcohols proceeds via an E1 (Elimination, Unimolecular) mechanism. jove.comlibretexts.orglibretexts.org

The three key steps of the E1 mechanism for the dehydration of this compound are:

Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group acts as a weak base and is protonated by the acid catalyst. libretexts.orgbrainly.com This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺, an alkyloxonium ion). chemistrysteps.com

Formation of a Carbocation: The C-O bond breaks, and the water molecule departs, resulting in the formation of a tertiary carbocation. jove.comlabxchange.org This is the slow, rate-determining step of the reaction. jove.com The stability of this tertiary carbocation is a key reason why the reaction proceeds readily for tertiary alcohols. unacademy.com

Deprotonation to Form the Alkene: A base (often water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation. jove.combrainly.com The electrons from the C-H bond then form a new π-bond, resulting in the formation of an alkene, in this case, a fluorophenylcyclohexene. chemistrysteps.com If there are multiple adjacent carbons with protons, a mixture of alkene products can be formed, often favoring the more substituted (and thus more stable) alkene, in accordance with Zaitsev's rule. jove.com

This process can be reversible; the addition of water to the alkene under acidic conditions can regenerate the alcohol. chemistrysteps.com Driving the reaction towards the alkene product can be achieved by removing the alkene from the reaction mixture as it forms. libretexts.org

Influence of the 4-Fluorophenyl Substituent on Reaction Kinetics and Selectivity

The presence of a fluorine atom at the para-position of the phenyl ring introduces distinct electronic and steric characteristics that differentiate its chemical behavior from unsubstituted or otherwise substituted phenyl analogues. These effects are particularly evident in the synthesis of this compound, which is commonly prepared via the nucleophilic addition of a 4-fluorophenyl organometallic reagent to cyclohexanone, or by the reduction of its precursor ketone, 2-(4-fluorophenyl)cyclohexanone. evitachem.com The substituent's influence extends to reaction rates (kinetics) and the preferential formation of one stereoisomer over another (selectivity).

Electronic Effects of the Fluorine Atom

The fluorine atom is the most electronegative element, and its inclusion in the 4-fluorophenyl group imparts significant electronic effects that modulate reaction pathways. The primary influence is a strong inductive electron-withdrawing effect (-I effect), which decreases electron density in the aromatic ring. masterorganicchemistry.com This electronic perturbation has several consequences for reaction kinetics.

In the context of forming a Grignard reagent (4-fluorophenylmagnesium bromide) from 4-fluorobromobenzene, the electron-withdrawing nature of fluorine can influence the facility of the C-Mg bond formation. nih.gov More significantly, in the subsequent nucleophilic addition to a carbonyl group, the electronic nature of the substituent is critical. For instance, in reactions involving the precursor 2-(4-fluorophenyl)cyclohexanone, the 4-fluorophenyl group enhances the electrophilicity of the carbonyl carbon. The fluorine atom's inductive effect pulls electron density away from the carbonyl group, making it more susceptible to attack by nucleophiles like hydrides (e.g., from sodium borohydride). smolecule.com

This increased electrophilicity generally leads to faster reaction rates compared to analogues with electron-donating groups. The fluorine substituent can stabilize the transition state of nucleophilic attack. masterorganicchemistry.com While fluorine also possesses a +R (resonance) effect due to its lone pairs, the inductive effect is generally considered dominant in influencing the reactivity of the phenyl ring in many contexts.

Research comparing the solvolysis of various para-substituted phenyl chlorothionoformate esters demonstrates the rate-enhancing effect of electron-withdrawing substituents in addition-elimination mechanisms. For example, the rate of reaction is faster for p-chlorophenyl and p-fluorophenyl derivatives compared to the p-methylphenyl derivative, consistent with Hammett σp values where increased electron-withdrawing ability favors the nucleophilic addition step. nih.gov

Table 1: Influence of para-Substituents on Reaction Parameters

| Substituent (p-X) | Hammett Constant (σp) nih.gov | Qualitative Effect on Carbonyl Carbon | Expected Impact on Nucleophilic Addition Rate |

| -OCH₃ | -0.27 | Electron-Donating | Decreased |

| -CH₃ | -0.17 | Electron-Donating | Decreased |

| -H | 0.00 | Neutral | Baseline |

| -F | +0.06 | Electron-Withdrawing | Increased |

| -Cl | +0.23 | Electron-Withdrawing | Increased |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing | Significantly Increased |

This table illustrates the general electronic effects of various para-substituents on an attached phenyl ring. The data suggests that the 4-fluorophenyl group, being electron-withdrawing, would accelerate the rate of nucleophilic addition to a proximal carbonyl group compared to unsubstituted or electron-donating substituted rings.

Steric Effects on Reaction Stereochemistry

When a nucleophile attacks the carbonyl group of a substituted cyclohexanone, such as 2-(4-fluorophenyl)cyclohexanone, it can approach from two different faces: the axial face or the equatorial face. This leads to the formation of two possible diastereomeric alcohols (cis and trans isomers). The stereochemical outcome is governed by a delicate balance of steric hindrance and electronic stabilizing interactions in the transition state. researchgate.net

The 4-fluorophenyl group at the C2 position of the cyclohexanone ring exists predominantly in the equatorial position to minimize steric strain. The approaching nucleophile must then navigate the steric bulk of this group. According to established models of nucleophilic addition to cyclohexanones, such as the Felkin-Anh model, the nucleophile preferentially attacks the carbonyl carbon from the less hindered trajectory. academie-sciences.frstackexchange.com

However, the Cieplak model proposes another crucial factor: stabilization of the forming bond by electron donation from adjacent anti-periplanar bonds into the incipient σ* orbital of the carbon-nucleophile bond. researchgate.netacademie-sciences.fr In the case of 2-substituted cyclohexanones, axial attack is often favored because the anti-periplanar C-C bonds of the ring are better electron donors than the C-H bonds, thus providing superior stabilization to the transition state. researchgate.net

The reduction of 4-substituted cyclohexanones has been shown to be highly stereoselective. For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with various reducing agents yields different ratios of axial and equatorial alcohols, demonstrating the influence of the reagent's steric bulk and the electronic environment. sbq.org.br In the case of 2-(4-fluorophenyl)cyclohexanone, the 4-fluorophenyl group itself does not present overwhelming steric bulk. Its influence is more subtle and is a combination of its size and the electronic effects it transmits. The fluorine atom itself is small (van der Waals radius of ~1.47 Å), and its primary steric influence is as part of the larger phenyl group. smolecule.com

The final stereochemical outcome—the ratio of cis- to trans-1-(4-fluorophenyl)cyclohexanol—will depend on the specific nucleophile (or reducing agent) used and the reaction conditions. Bulky reducing agents, for example, will favor attack from the less sterically hindered equatorial face, leading to the axial alcohol. In contrast, smaller nucleophiles may favor axial attack due to the aforementioned electronic stabilization, resulting in the equatorial alcohol. sbq.org.br

Table 2: Predicted Stereochemical Outcome of Nucleophilic Addition to 2-(4-Fluorophenyl)cyclohexanone

| Attack Trajectory | Resulting Alcohol Isomer | Key Influencing Factors |

| Axial Attack | Equatorial Alcohol (trans-isomer) | Favorable: Electronic stabilization from anti-periplanar C-C bonds (Cieplak effect). researchgate.netUnfavorable: Potential torsional strain. |

| Equatorial Attack | Axial Alcohol (cis-isomer) | Favorable: Avoidance of steric hindrance from the axial hydrogens at C3 and C5. Unfavorable: Less electronic stabilization compared to axial attack. |

This table summarizes the competing factors that determine the stereochemistry of nucleophilic addition to the precursor ketone, leading to the formation of diastereomers of this compound. The actual product ratio is a result of the interplay between these steric and electronic effects.

Advanced Spectroscopic and Structural Characterization of 1 4 Fluorophenyl Cyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For 1-(4-Fluorophenyl)cyclohexanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its structure.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the fluorophenyl group and the aliphatic protons of the cyclohexanol (B46403) ring are observed.

The aromatic region typically displays multiplets due to the coupling between adjacent protons on the phenyl ring. The protons ortho and meta to the fluorine atom exhibit characteristic chemical shifts and coupling patterns. The cyclohexanol ring protons present a more complex set of overlapping multiplets in the upfield region of the spectrum. The hydroxyl (-OH) proton often appears as a broad singlet, its chemical shift being sensitive to concentration and solvent.

A representative ¹H NMR data set for a related compound, 2-(4-fluorophenyl)cyclohexan-1-one, shows multiplets in the aromatic region between δ 7.20-6.93 ppm. rsc.org For cyclohexanol itself, the proton attached to the hydroxyl-bearing carbon (CH-OH) appears around δ 3.58 ppm, while the other cyclohexyl protons resonate between δ 1.04 and 2.04 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to F) | ~ 7.4-7.5 | Multiplet |

| Aromatic (meta to F) | ~ 7.0-7.1 | Multiplet |

| Cyclohexyl (CH-OH) | ~ 3.6 | Multiplet |

| Cyclohexyl (other CH₂) | ~ 1.2-2.0 | Multiplet |

| Hydroxyl (OH) | Variable | Broad Singlet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum can be divided into two main regions: the downfield aromatic region and the upfield aliphatic region. The carbon atom attached to the fluorine (C-F) exhibits a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR. The quaternary carbon of the cyclohexanol ring, bonded to both the phenyl group and the hydroxyl group, also has a distinctive chemical shift. The remaining carbons of the cyclohexyl ring appear in the aliphatic region. For instance, in 2-(4-fluorophenyl)cyclohexan-1-one, the carbon attached to fluorine shows a doublet at δ 161.8 ppm with a large coupling constant (J = 244.7 Hz). rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Characteristic Features |

| Aromatic (C-F) | ~ 162 (d, J ≈ 245 Hz) | Large one-bond C-F coupling |

| Aromatic (quaternary) | ~ 140 | |

| Aromatic (CH) | ~ 128-130 | |

| Aromatic (CH) | ~ 115 (d, J ≈ 21 Hz) | Two-bond C-F coupling |

| Cyclohexyl (C-OH) | ~ 70-75 | |

| Cyclohexyl (CH₂) | ~ 20-40 |

Note: Chemical shifts are reported in ppm relative to a standard reference. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum will show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine. For a similar compound, 2-(4-fluorophenyl)cyclohexan-1-one, a signal is observed at δ -116.20 ppm. rsc.org The chemical shifts in ¹⁹F NMR are reported relative to a fluorine standard, such as CFCl₃. nih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, COSY would show correlations between adjacent protons on the cyclohexyl ring and between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) : These experiments correlate directly bonded carbon and proton atoms (¹H-¹³C). columbia.edu This allows for the direct assignment of proton signals to their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments identified by COSY and HSQC. For example, correlations from the aromatic protons to the quaternary carbon of the cyclohexanol ring would confirm the connection between the phenyl and cyclohexanol moieties. The use of 2D NMR techniques like COSY, HMQC, and HMBC has been instrumental in the structural assignment of complex molecules. rsc.orgntu.edu.sg

Vibrational Spectroscopy Studies

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups within the molecule.

O-H Stretch : A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of hydrogen bonding. For cyclohexanol, a similar broad peak is observed. nist.gov

C-H Stretch : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the cyclohexyl ring are found just below 3000 cm⁻¹.

C=C Stretch : The stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-F Stretch : A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1150-1250 cm⁻¹.

C-O Stretch : The stretching vibration of the C-O bond of the tertiary alcohol is typically observed in the 1050-1150 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| C=C Aromatic Ring Stretch | 1450-1600 | Medium to Strong |

| C-F Stretch | 1150-1250 | Strong |

| C-O Stretch (tertiary alcohol) | 1050-1150 | Medium to Strong |

The specific positions and shapes of these bands provide a unique fingerprint for this compound, confirming the presence of its key functional groups.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a vital analytical tool, offering insights into the vibrational modes of this compound that are complementary to those observed in infrared (IR) spectroscopy. americanpharmaceuticalreview.com The technique involves irradiating the sample with a monochromatic laser and analyzing the scattered light. spectroscopyonline.com While most of the scattered light (Rayleigh scattering) has the same frequency as the incident laser, a small fraction is scattered at different frequencies (Raman scattering), corresponding to the vibrational energy levels of the molecule. libretexts.org

In the analysis of aromatic compounds like this compound, specific Raman bands are characteristic of the substituted benzene (B151609) ring. Vibrational modes of benzene derivatives are well-documented and provide a basis for assigning the observed spectral peaks. mjcce.org.mk For instance, the C-H stretching vibrations in the aromatic ring typically appear in the 3000-3100 cm⁻¹ region, while ring stretching modes are observed in the 1250 to 1550 cm⁻¹ range. americanpharmaceuticalreview.com The presence of the fluorine substituent and the cyclohexanol ring will induce shifts and give rise to additional bands, providing a unique spectral fingerprint for the molecule. americanpharmaceuticalreview.comresearchgate.net

Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used to compute the vibrational frequencies and intensities. mjcce.org.mkresearchgate.netresearchgate.net These calculated spectra are then compared with the experimental Raman data to achieve a comprehensive assignment of the vibrational modes. mjcce.org.mk For related fluorinated compounds, studies have shown that specific peaks, such as those normalized at around 1032 cm⁻¹, can be used for comparative analysis. researchgate.net

Table 1: General Regions for Characteristic Raman Bands

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Ring Stretch | 1250 - 1550 |

| C-F Stretch | 1000 - 1400 |

| C-O Stretch | 1000 - 1300 |

Note: Specific frequencies for this compound require experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. savemyexams.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com It is exceptionally useful for confirming the identity and assessing the purity of volatile compounds like this compound. researchgate.netmdpi.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. youtube.comchromforum.org As each component elutes from the column, it enters the mass spectrometer. youtube.com

Inside the mass spectrometer, the molecules are ionized, most commonly by electron impact (EI). youtube.com This process forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. For this compound (C₁₂H₁₅FO), the expected molecular weight is approximately 194.11 g/mol . uni.lu The high-energy ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. savemyexams.com

The fragmentation pattern for this compound would be influenced by its functional groups. Alcohols often undergo dehydration, leading to a peak corresponding to the loss of a water molecule (M-18). savemyexams.comlibretexts.org Alpha-cleavage next to the hydroxyl group is also a common fragmentation pathway for alcohols. libretexts.org The stable aromatic ring would likely result in prominent fragment ions containing the fluorophenyl group. For example, fragmentation of related ketamine analogues, which also contain a substituted phenyl ring attached to a cyclohexanone (B45756) ring, often involves α-cleavage of the C1-C2 bond in the cyclohexanone moiety. mdpi.com Analysis of these fragments helps to piece together the structure of the original molecule, confirming its identity. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. rjptonline.org

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Proposed Formula | m/z (approx.) | Fragmentation Pathway |

| Molecular Ion [M]⁺ | [C₁₂H₁₅FO]⁺ | 194 | Electron impact ionization |

| Dehydration Product [M-H₂O]⁺ | [C₁₂H₁₃F]⁺ | 176 | Loss of water from the alcohol |

| Fluorophenyl Cation | [C₆H₄F]⁺ | 95 | Cleavage of the bond to the cyclohexyl ring |

| Cyclohexyl-derived fragment | [C₆H₁₀]⁺ | 82 | Fragmentation of the cyclohexanol ring |

Note: This table is based on general fragmentation principles and requires experimental verification.

X-ray Crystallography for Solid-State Molecular Structure Determination

The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction data are collected. bas.bg This data is then processed to generate an electron density map, from which the positions of the individual atoms can be deduced, revealing the complete molecular and packing structure. amherst.edu

Conformational Analysis of the Cyclohexanol Ring System

The cyclohexanol ring in this compound is expected to adopt a chair conformation, as this is the most stable arrangement for cyclohexane (B81311) derivatives, minimizing both angular and torsional strain. gmu.edufiveable.me In this conformation, the substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. gmu.edu

For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. fiveable.melibretexts.org In this compound, both the hydroxyl (-OH) and the 4-fluorophenyl groups are attached to the same carbon (C1). The chair conformation of the ring will dictate the spatial relationship between these groups and the rest of the ring system. The fluorophenyl group, being bulkier, would have a strong preference for the equatorial position to avoid unfavorable steric interactions with the axial hydrogens on carbons 3 and 5 of the ring. libretexts.org The hydroxyl group would then be in the axial position. X-ray diffraction data provides the exact torsional angles and confirms the preferred conformation in the solid state. researchgate.net

Intermolecular Interactions in Crystalline States

The way molecules of this compound pack together in a crystal lattice is governed by a variety of intermolecular forces. ucl.ac.uk These interactions are crucial for the stability of the crystal structure. semanticscholar.org

Chromatographic Techniques for Analysis and Purification

Chromatography encompasses a range of powerful separation techniques used for both the analysis and purification of compounds. asccollegekolhar.inresearchgate.net The fundamental principle involves the differential distribution of components between a stationary phase and a mobile phase. unipune.ac.inoup.com.au

For the analysis and purification of this compound, several chromatographic methods are applicable.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique often used to monitor the progress of a reaction or to get a preliminary assessment of a sample's purity. mdpi.comunipune.ac.in A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (the mobile phase) is allowed to move up the plate. unipune.ac.in The separation is based on the differential adsorption of the compound to the stationary phase and its solubility in the mobile phase. unipune.ac.in

Column Chromatography: This is a preparative technique used to purify compounds. researchgate.net The sample mixture is loaded onto the top of a column packed with a stationary phase (like silica gel or alumina), and a solvent is passed through it. researchgate.net Components of the mixture travel down the column at different rates, allowing them to be collected in separate fractions. This is a standard method for purifying products after a chemical synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient analytical and preparative technique. mdpi.comresearchgate.net It utilizes high pressure to force the mobile phase through a column with very fine particles, leading to superior separation. researchgate.net For this compound, a reversed-phase HPLC method would likely be effective, using a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). HPLC can provide highly accurate quantitative analysis of the compound's purity. mdpi.com

Gas Chromatography (GC): As mentioned in section 4.3.1, GC is excellent for analyzing volatile compounds. asccollegekolhar.in It can be used not only in conjunction with MS but also with other detectors, like a flame ionization detector (FID), for quantitative purity analysis. asccollegekolhar.in The choice of the GC column's stationary phase is crucial and depends on the polarity of the analyte. chromforum.org

Table 3: Summary of Chromatographic Techniques

| Technique | Primary Use | Stationary Phase (Example) | Mobile Phase (Example) |

| Thin-Layer Chromatography (TLC) | Qualitative Analysis, Purity Check | Silica Gel | Hexane (B92381)/Ethyl Acetate (B1210297) mixture |

| Column Chromatography | Purification | Silica Gel | Hexane/Ethyl Acetate gradient |

| High-Performance Liquid Chromatography (HPLC) | Quantitative Analysis, Purification | C18 (Reversed-Phase) | Acetonitrile/Water mixture |

| Gas Chromatography (GC) | Quantitative Analysis, Purity Check | Polysiloxane-based | Helium (Inert Gas) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For this compound, HPLC methods are typically developed to ensure the purity of the final product and to separate it from starting materials, by-products, and any potential isomers.

Detailed research findings on the HPLC analysis of this compound are not extensively published; however, methods developed for structurally similar compounds provide a strong basis for its analysis. For instance, the analysis of chiral derivatives of the closely related 2-(4-Fluorophenyl)cyclohexanone (B1338763) has been successfully achieved using specific HPLC conditions. These methods often employ normal-phase chromatography to effectively separate isomers.

A typical HPLC setup for a compound like this compound would involve a stainless-steel column packed with a stationary phase, a pump to deliver the mobile phase at a constant flow rate, an injector to introduce the sample, and a detector to measure the analyte as it elutes from the column. The choice of stationary and mobile phases is critical for achieving optimal separation.

Key Chromatographic Parameters:

The selection of the stationary phase is dictated by the polarity of the analyte. For this compound, which possesses both polar (hydroxyl group) and non-polar (fluorophenyl and cyclohexyl groups) moieties, both normal-phase and reversed-phase chromatography can be explored.

Normal-Phase HPLC: In this mode, a polar stationary phase (e.g., silica or alumina) is used with a non-polar mobile phase (e.g., a mixture of hexane and isopropanol). This setup is particularly effective for separating isomers.

Reversed-Phase HPLC: This is the more common mode of HPLC, utilizing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol). shimadzu.comrsc.org It is well-suited for purity determination.

Detection is most commonly achieved using a UV detector, as the phenyl ring in this compound absorbs UV light. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification.

Illustrative HPLC Data for a Structurally Related Compound:

The following table presents typical HPLC conditions used for the analysis of a chiral derivative of a closely related compound, which can be adapted for this compound.

| Parameter | Condition | Reference |

| Column | Chiralpak AD-H | |

| Mobile Phase | n-Hexane:Isopropanol | |

| Detection | UV | |

| Analyte | (S)-2-((R)-1-(4-fluorophenyl)-2-nitroethyl)cyclohexanone | |

| Retention Time | 27.298 min (minor enantiomer) |

This data highlights the utility of chiral columns for separating enantiomers, a consideration that would be relevant if this compound were synthesized as a racemic mixture and chiral resolution was desired.

Gas Chromatography (GC)

Gas Chromatography is a premier analytical technique for separating and analyzing volatile and thermally stable compounds. This compound, with an appropriate boiling point, is amenable to GC analysis, which is often used to assess its purity and to detect any volatile impurities.

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase (typically an inert gas like helium or nitrogen) and the liquid or solid stationary phase coated on the column walls.

Key Chromatographic Parameters:

The choice of the GC column is paramount for achieving good separation. Capillary columns with a variety of stationary phases are available. For a moderately polar compound like this compound, a mid-polarity column is often a suitable choice.

Column: A fused silica capillary column with a stationary phase like 5% phenyl-methylpolysiloxane is a common starting point for the analysis of aromatic compounds.

Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. The detector temperature is also kept high to prevent condensation of the analytes.

Oven Temperature Program: A temperature program, where the column temperature is gradually increased, is often employed to ensure the elution of a wide range of compounds with good peak shape and resolution.

A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound due to its high sensitivity and wide linear range.

Illustrative GC Data for a Structurally Related Compound:

| Parameter | Condition | Reference |

| Column | Not specified, but analysis followed silica gel chromatography | libretexts.org |

| Analyte | Isopropyl (E)-3-(4-fluorophenyl)acrylate | libretexts.org |

| Retention Time | 15.32 min | libretexts.org |

This information, though for a different molecule, suggests that with an appropriate column and temperature program, this compound can be effectively analyzed by GC.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds. reddit.com It is an invaluable tool for monitoring the progress of a chemical reaction, identifying compounds in a mixture by comparison with standards, and for determining the purity of a substance. quizlet.com

TLC involves spotting the sample onto a thin layer of a stationary phase (commonly silica gel or alumina) coated on a flat carrier, such as a glass or plastic plate. reddit.com The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases. quizlet.com

Key Chromatographic Parameters:

The separation in TLC is governed by the polarity of the stationary phase, the mobile phase, and the analyte.

Stationary Phase: Silica gel is a highly polar stationary phase and is the most commonly used for the analysis of a wide range of organic compounds, including alcohols like this compound. rsc.org

Mobile Phase: The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is often used. The polarity of the mobile phase can be adjusted by varying the ratio of the solvents to optimize the separation.

Visualization: Since this compound is colorless, a visualization method is required to see the spots on the TLC plate. This can be achieved by using a UV lamp (if the compound is UV active) or by staining the plate with a suitable reagent (e.g., potassium permanganate (B83412) or iodine).

The position of a compound on a developed TLC plate is characterized by its retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. reddit.com The Rf value is a characteristic of a compound under a specific set of TLC conditions.

Illustrative TLC Data for a Structurally Related Compound:

While a specific Rf value for this compound is not documented, the Rf value of the related ketone, 2-(4-fluorophenyl)cyclohexan-1-one, provides a useful reference. Given that alcohols are generally more polar than ketones, this compound would be expected to have a lower Rf value than the corresponding ketone under the same conditions.

| Parameter | Condition | Reference |

| Stationary Phase | Silica Gel | |

| Mobile Phase | Hexanes | |

| Analyte | 2-(4-fluorophenyl)furan | |

| Rf Value | 0.92 |

The relative polarity of similar cyclic compounds on silica gel generally follows the order: carboxylic acid < alcohol < ketone < alkane. rsc.org Therefore, cyclohexanol would have a lower Rf value than cyclohexanone. By analogy, this compound would be more strongly retained on the silica gel plate and exhibit a lower Rf value than 2-(4-fluorophenyl)cyclohexan-1-one when eluted with the same mobile phase.

Theoretical and Computational Investigations of 1 4 Fluorophenyl Cyclohexanol

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular properties and electronic structure of compounds like 1-(4-Fluorophenyl)cyclohexanol from first principles. These computational methods solve the Schrödinger equation (or approximations of it) for a given molecule, providing detailed insights into its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for the theoretical investigation of organic molecules. A typical DFT study on this compound would likely employ a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to ensure reliable results.

A fundamental application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves finding the lowest energy conformation. The cyclohexane (B81311) ring exists predominantly in a chair conformation. The key aspect of the conformational analysis would be to determine the relative stability of the two primary chair conformers: one with the 4-fluorophenyl group in an axial position and the other with it in an equatorial position.

Due to steric hindrance, it is overwhelmingly likely that the conformer with the bulky 4-fluorophenyl group in the more spacious equatorial position would be the most stable, lowest-energy structure. The hydroxyl (-OH) group's position would also be optimized. The calculations would yield precise bond lengths, bond angles, and dihedral angles for this optimized geometry.

Table 1: Hypothetical Optimized Geometrical Parameters for the Equatorial Conformer of this compound (DFT/B3LYP/6-311++G)

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| C-O | 1.43 Å | |

| C-C (phenyl) | ~1.39 Å | |

| C-C (cyclohexyl) | ~1.54 Å | |

| Bond Angle | F-C-C | 118.5° |

| C-C-O | 109.8° |

DFT calculations can accurately predict various spectroscopic properties. Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation would confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provide the wavenumbers and intensities of the fundamental vibrational modes. These theoretical spectra can be compared with experimental data to confirm the structure.

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. The theoretical ¹H and ¹³C NMR shifts for this compound would be calculated relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Feature | Predicted Value |

|---|---|---|

| Vibrational Freq. (IR) | O-H stretch | ~3600 cm⁻¹ |

| C-F stretch | ~1220 cm⁻¹ | |

| C-O stretch | ~1150 cm⁻¹ | |

| NMR Chemical Shift | ¹³C (C-OH) | ~72 ppm |

| ¹³C (C-F) | ~162 ppm |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the HOMO would likely be localized on the electron-rich fluorophenyl ring, while the LUMO would also be centered on the aromatic system.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 eV |

| ELUMO | -0.25 eV |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. For this compound, NBO analysis would be used to calculate the natural atomic charges on each atom, revealing the charge distribution and identifying the most electronegative and electropositive sites. It would also describe the hybridization of the atomic orbitals that form the chemical bonds. A key part of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The analysis would quantify the energy of these interactions, providing insight into the molecule's electronic stability.

Table 4: Hypothetical Natural Atomic Charges and Hybridization for Selected Atoms in this compound

| Atom | Natural Charge (e) | Hybridization |

|---|---|---|

| F | -0.45 | sp².¹ |

| O | -0.70 | sp².⁷ |

| C (bonded to F) | +0.20 | sp² |

Ab Initio and Semi-Empirical Methods

While DFT is highly popular, other methods could also be applied to study this compound.

Ab Initio Methods: These methods, meaning "from the beginning," solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer increasing levels of accuracy. While computationally more expensive than DFT, high-level ab initio calculations could be used to benchmark the results obtained from DFT for geometry and energy, providing a "gold standard" reference.

Semi-Empirical Methods: These methods (such as AM1, PM3, PM7) are based on the Hartree-Fock formalism but use approximations and parameters derived from experimental data to simplify the calculations. They are much faster than DFT or ab initio methods, making them suitable for preliminary conformational searches or for studying very large molecular systems. However, their accuracy is generally lower, and the results would typically be refined using a more robust method like DFT.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic properties of molecules, including their conformational flexibility and the influence of the surrounding solvent environment. nih.gov These simulations track the movement of atoms over time, providing a detailed picture of how a molecule explores different shapes and interacts with solvent molecules. nih.govnih.gov

Furthermore, MD simulations can explicitly model the effects of different solvents on the conformational behavior of this compound. cas.czmdpi.com Solvents can significantly impact a molecule's structure and reactivity. nih.gov By simulating the molecule in various solvent environments (e.g., polar and non-polar), researchers can understand how solvent-solute interactions stabilize certain conformations over others. nih.gov This is particularly important for predicting the behavior of the compound in different chemical or biological settings. The simulations can provide data on solvation energies and the structure of the solvent shell around the molecule, which are key to understanding solvent effects at a microscopic level. cas.cz